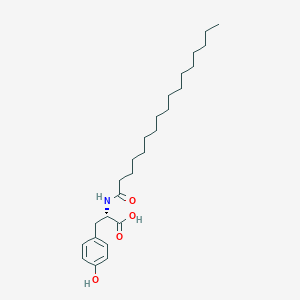
L-Tyrosine, N-(1-oxoheptadecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosine, N-(1-oxoheptadecyl)- is a derivative of L-Tyrosine, an aromatic, polar, non-essential amino acid This compound is characterized by the presence of a long-chain fatty acid (heptadecanoic acid) attached to the amino group of L-Tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, N-(1-oxoheptadecyl)- typically involves the following steps:
Activation of Heptadecanoic Acid: Heptadecanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated heptadecanoic acid is then coupled with L-Tyrosine in an organic solvent such as dichloromethane under mild conditions to form L-Tyrosine, N-(1-oxoheptadecyl)-.
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis to enhance specificity and yield. Microbial fermentation and enzymatic catalysis are preferred due to their environmentally friendly nature and high enantioselectivity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosine, N-(1-oxoheptadecyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-Tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the heptadecanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
L-Tyrosine, N-(1-oxoheptadecyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its hydrophobic nature.
Mécanisme D'action
The mechanism of action of L-Tyrosine, N-(1-oxoheptadecyl)- involves its interaction with cellular proteins and enzymes. The compound can be incorporated into proteins, altering their structure and function. It may also modulate signaling pathways by interacting with specific receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent compound, an aromatic amino acid.
L-Dopa: A derivative of L-Tyrosine with an additional hydroxyl group.
N-Acetyl-L-Tyrosine: A derivative with an acetyl group attached to the amino group.
Uniqueness
L-Tyrosine, N-(1-oxoheptadecyl)- is unique due to the presence of a long-chain fatty acid, which enhances its hydrophobicity and potential applications in various fields. This modification distinguishes it from other derivatives of L-Tyrosine, providing unique properties and applications.
Propriétés
Numéro CAS |
823817-13-6 |
|---|---|
Formule moléculaire |
C26H43NO4 |
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
(2S)-2-(heptadecanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(29)27-24(26(30)31)21-22-17-19-23(28)20-18-22/h17-20,24,28H,2-16,21H2,1H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
Clé InChI |
YNIQYWJNHPOCLE-DEOSSOPVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
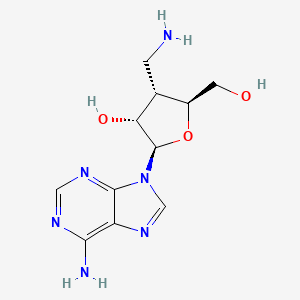
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
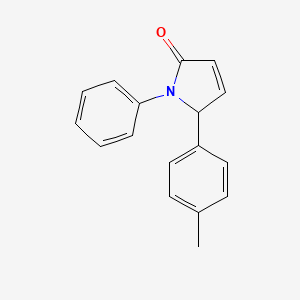
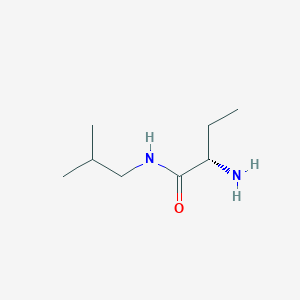


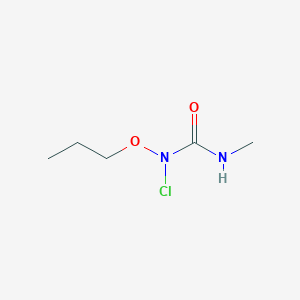

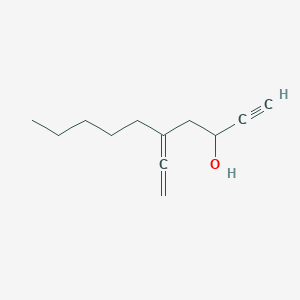
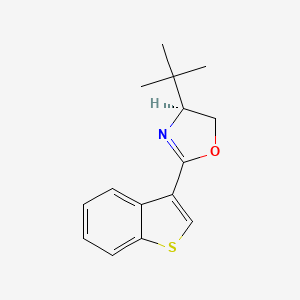
![N-[3-(Hydroxymethyl)-4-nitrophenyl]-2-methyloxirane-2-carboxamide](/img/structure/B14224307.png)
![1,4,7-Tris[chloro(dimethyl)silyl]-1,4,7-triazonane](/img/structure/B14224312.png)
![5-{Bis[(pyridin-2-yl)methyl]amino}pentanoic acid](/img/structure/B14224314.png)
